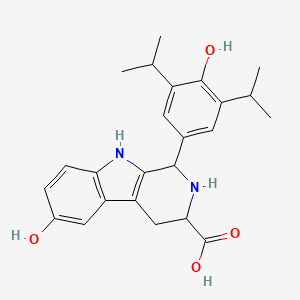
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core structure. Subsequent steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Harmine: Another beta-carboline with similar biological activities.
Harmaline: Known for its psychoactive properties.
Tetrahydro-beta-carboline: A simpler analog with fewer functional groups.
Uniqueness
6-hydroxy-1-(4-hydroxy-3,5-diisopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C24H28N2O4 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
6-hydroxy-1-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C24H28N2O4/c1-11(2)15-7-13(8-16(12(3)4)23(15)28)21-22-18(10-20(26-21)24(29)30)17-9-14(27)5-6-19(17)25-22/h5-9,11-12,20-21,25-28H,10H2,1-4H3,(H,29,30) |
InChI-Schlüssel |
TXQSZBSNCHVKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2C3=C(CC(N2)C(=O)O)C4=C(N3)C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


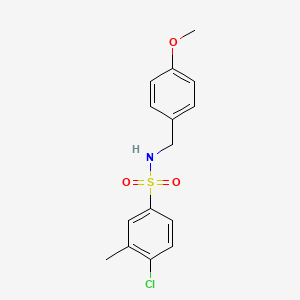
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B13370004.png)

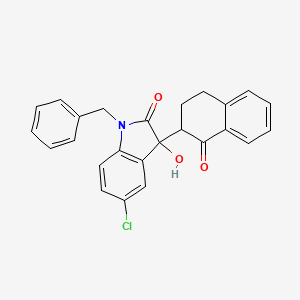
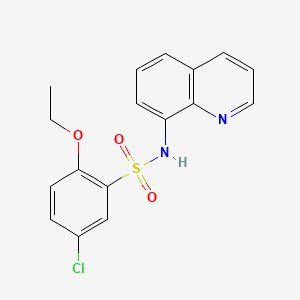
![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B13370056.png)
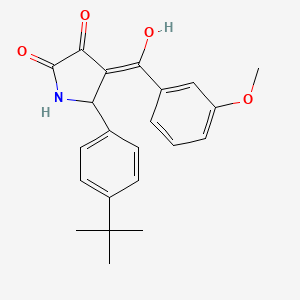
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)


